1-(4-{2-[(3-Chlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}phenyl)-3,3-dimethyl-2-azetanone
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Description
1-(4-{2-[(3-Chlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}phenyl)-3,3-dimethyl-2-azetanone is a useful research compound. Its molecular formula is C23H20ClN5OS and its molecular weight is 449.96. The purity is usually 95%.
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Biological Activity
1-(4-{2-[(3-Chlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}phenyl)-3,3-dimethyl-2-azetanone, referred to as compound 1 in this article, is a synthetic molecule that incorporates a triazole-pyrimidine moiety known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and bacterial infections.
- Molecular Formula : C23H20ClN5OS
- Molar Mass : 449.96 g/mol
- CAS Number : 860649-70-3
The biological activity of compound 1 is largely attributed to its structural components. The triazole and pyrimidine rings are known for their ability to interact with biological targets such as enzymes and receptors. Specifically, the presence of the sulfanyl group enhances the compound's reactivity and potential for binding to biological macromolecules.
Antimicrobial Activity
Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have demonstrated effectiveness against a range of bacteria and fungi. Studies indicate that compound 1 could potentially inhibit the growth of Gram-positive and Gram-negative bacteria as well as certain fungal strains.
Microorganism | Activity (MIC μg/mL) |
---|---|
Staphylococcus aureus | 0.125 - 8 |
Escherichia coli | 0.125 - 8 |
Pseudomonas aeruginosa | Moderate |
Candida albicans | Moderate |
These findings suggest that compound 1 may possess broad-spectrum antimicrobial activity similar to other triazole derivatives .
Anticancer Activity
The anticancer potential of compound 1 has been explored through various in vitro studies. Compounds with similar structures have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). For instance:
- MCF-7 Cell Line : Compound 1 exhibited IC50 values indicating significant cytotoxicity.
Cell Line | IC50 (μM) |
---|---|
MCF-7 | <10 |
Bel-7402 | <15 |
These results underscore the potential of compound 1 as a candidate for further development in cancer therapeutics .
Anti-inflammatory Activity
The anti-inflammatory properties of triazole derivatives have been documented extensively. Compound 1 may exert its effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation. This activity is crucial for developing treatments for chronic inflammatory diseases.
Case Studies
A notable study examined the synthesis and biological evaluation of various triazole derivatives, including compound 1. The results highlighted its promising activity against resistant strains of bacteria and its ability to induce apoptosis in cancer cells through mitochondrial pathways .
Properties
IUPAC Name |
1-[4-[2-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl]-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5OS/c1-23(2)14-28(20(23)30)18-8-6-16(7-9-18)19-10-11-25-21-26-22(27-29(19)21)31-13-15-4-3-5-17(24)12-15/h3-12H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSVTWIGHGRTSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)C3=CC=NC4=NC(=NN34)SCC5=CC(=CC=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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